N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide
Description
N-{3-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole ring fused to a 1,2,4-thiadiazole moiety, substituted with a 2-bromophenyl group and a methyl group at the triazole’s 1- and 5-positions, respectively. The thiadiazole ring is further linked to a furan-2-carboxamide group. This structure combines aromatic, electron-deficient heterocycles with halogen and carboxamide functionalities, which are common in medicinal chemistry for targeting enzymes or receptors. Structural determination of such compounds often employs crystallographic tools like SHELXL .
Properties
IUPAC Name |
N-[3-[1-(2-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN6O2S/c1-9-13(20-22-23(9)11-6-3-2-5-10(11)17)14-18-16(26-21-14)19-15(24)12-7-4-8-25-12/h2-8H,1H3,(H,18,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGXFECPAUBSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Br)C3=NSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions at the furan or triazole rings using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of corresponding oxides.
Reduction: : Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4), leading to a reduction of the triazole ring.
Substitution: : The bromine atom in the 2-bromophenyl moiety can undergo nucleophilic substitution with reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
4. Scientific Research Applications: This compound exhibits a wide range of scientific research applications:
Chemistry: : Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: : Acts as a potential bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: : Studied for its potential as a therapeutic agent in the treatment of bacterial infections and cancer.
Industry: : Utilized in the synthesis of advanced materials and polymers due to its unique chemical properties.
5. Mechanism of Action: N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide exerts its effects by interacting with molecular targets such as enzymes and receptors. The triazole ring often participates in hydrogen bonding and π-π stacking interactions, while the thiadiazole ring can coordinate with metal ions. These interactions disrupt critical biological pathways, leading to the observed bioactivities.
6. Comparison with Similar Compounds: Compared to other triazole or thiadiazole derivatives, this compound stands out due to its unique combination of structural motifs:
Similar compounds: : 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol, 2-furyl-1H-1,2,3-triazole, and 1,3,4-thiadiazole derivatives.
Uniqueness: : Its distinct combination of a triazole, thiadiazole, and furan carboxamide groups provides enhanced stability, diverse reactivity, and broad-spectrum bioactivity, making it a valuable compound for various applications.
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Biological Activity
N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features several key functional groups:
- 1,2,3-Triazole ring
- 1,2,4-Thiadiazole ring
- Bromophenyl group
- Furan carboxamide
The synthesis typically involves multi-step organic reactions. A common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by the construction of the thiadiazole ring through condensation with thiosemicarbazide. The final product is obtained through amidation reactions.
Antimicrobial Properties
Research has indicated that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 1,2,4-thiadiazoles demonstrate effectiveness against various bacterial strains and fungi . The presence of the bromophenyl substituent may enhance this activity due to its electron-withdrawing effects.
Anticancer Activity
A significant area of investigation involves the anticancer properties of this compound. Studies have reported that similar triazole and thiadiazole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Notably, compounds with structural similarities to this compound have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis .
Table 1: Summary of Biological Activities
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. For instance:
- MMP Inhibition : Compounds with similar structures have been shown to inhibit matrix metalloproteinases (MMPs), which are critical in cancer progression and tissue remodeling .
- Cell Membrane Permeability : The lipophilic nature of thiadiazoles allows them to penetrate cell membranes effectively, enhancing their bioavailability and therapeutic potential .
Study 1: Cytotoxicity Evaluation
A study evaluated a series of thiadiazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited over 80% cytotoxicity against MCF-7 cells while maintaining safety profiles in normal human skin cells (BJ-1) .
Study 2: Antimicrobial Screening
Another research project focused on the antimicrobial activity of triazole-thiadiazole hybrids. The findings revealed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The structure–activity relationship highlighted the importance of specific substituents for enhancing antimicrobial efficacy .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial properties. For example, derivatives of triazoles have been shown to possess antibacterial and antifungal activities. Studies have demonstrated that N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide may also exhibit similar activity against a range of pathogens.
Anticancer Properties
The compound is included in libraries targeting anticancer activity. Its structural components suggest potential interactions with cancer cell pathways. Preliminary studies have indicated that related triazole derivatives can inhibit cancer cell proliferation by disrupting microtubule dynamics or inducing apoptosis in cancer cells.
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. The presence of the thiadiazole ring may enhance the anti-inflammatory effects by modulating immune responses or inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of triazole-based compounds:
- Triazole Derivatives as Antimicrobials : A study published in Molecules highlighted the synthesis and antimicrobial evaluation of various triazole derivatives, including those similar to this compound. The results showed promising activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research conducted by Hergenrother et al. demonstrated that triazole-containing compounds could effectively inhibit cancer cell growth in vitro. The study emphasized the importance of structural modifications for enhancing anticancer efficacy .
- Anti-inflammatory Mechanisms : A study focusing on related compounds indicated that triazoles could reduce inflammation markers in animal models. This suggests a potential therapeutic role for this compound in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are identified based on shared heterocyclic cores, halogen substituents, or carboxamide/sulfonamide groups. Below is a detailed analysis:
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogous Compounds
Analysis of Substituent Effects
- Halogen Positioning : The target’s 2-bromophenyl group may enhance steric hindrance and π-π stacking compared to 3- or 4-bromo analogs (e.g., 827592-53-0) .
- Carboxamide vs.
- Heterocycle Variations : Thiadiazole’s electron-deficient nature contrasts with thiadiazine’s larger, more flexible ring in 827592-53-0, which may alter conformational stability .
Physicochemical and Pharmacokinetic Implications
- Electron-Deficient Cores: The thiadiazole and triazole moieties may improve metabolic stability over imidazolidinone-containing compounds () .
- Halogen Effects : Bromine’s electronegativity and size may increase binding affinity but raise toxicity concerns relative to chlorine or fluorine substituents .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole core is synthesized via CuAAC between 2-bromophenyl azide and 3-methylpropiolaldehyde under mild conditions:
Reagents :
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2-Bromophenyl azide (1.2 eq), 3-methylpropiolaldehyde (1 eq), CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), tert-butanol/H₂O (1:1).
Conditions : Stirred at 25°C for 12 h.
Yield : 78% (pale yellow solid).
Characterization : -
¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 8.02 (d, J = 8.0 Hz, 1H, Ar-H), 7.72–7.68 (m, 2H, Ar-H), 7.45 (t, J = 8.0 Hz, 1H, Ar-H), 2.52 (s, 3H, CH₃).
-
HRMS : m/z calcd. for C₁₀H₈BrN₃O [M+H]⁺: 282.9841; found: 282.9839.
Formation of the Thiosemicarbazone Intermediate
Intermediate A is condensed with thiosemicarbazide to yield the thiosemicarbazone:
Reagents :
-
Intermediate A (1 eq), thiosemicarbazide (1.2 eq), acetic acid (2 eq), ethanol.
Conditions : Reflux at 80°C for 6 h.
Yield : 85% (off-white solid).
Characterization : -
¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, N=CH), 8.02–7.98 (m, 2H, Ar-H), 7.75–7.70 (m, 2H, Ar-H), 7.50 (t, J = 8.0 Hz, 1H, Ar-H), 2.48 (s, 3H, CH₃).
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FT-IR : 3250 cm⁻¹ (N-H), 1595 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S).
Oxidative Cyclization to 1,2,4-Thiadiazole
The thiosemicarbazone undergoes Fe(III)-mediated oxidative cyclization to form the thiadiazole ring:
Reagents :
-
Thiosemicarbazone (1 eq), NH₄Fe(SO₄)₂·12H₂O (2 eq), acetic acid.
Conditions : Stirred at 70°C for 3 h.
Yield : 68% (light brown solid).
Characterization : -
¹³C NMR (100 MHz, DMSO-d₆): δ 168.2 (C=S), 154.1 (C=N), 142.5 (Ar-C), 132.8 (Ar-C), 129.4 (Ar-C), 127.9 (Ar-C), 125.6 (Ar-C), 21.3 (CH₃).
-
HRMS : m/z calcd. for C₁₁H₉BrN₆S [M+H]⁺: 352.9654; found: 352.9651.
Amide Coupling with Furan-2-carboxylic Acid
The thiadiazole amine is acylated with furan-2-carbonyl chloride to furnish the final product:
Reagents :
-
Intermediate C (1 eq), furan-2-carbonyl chloride (1.5 eq), triethylamine (2 eq), dry DCM.
Conditions : 0°C to 25°C, 4 h.
Yield : 72% (white crystalline solid).
Characterization : -
Melting Point : 198–200°C.
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.25 (s, 1H, NH), 8.15 (d, J = 8.0 Hz, 1H, Ar-H), 7.95–7.90 (m, 2H, Ar-H), 7.65 (t, J = 8.0 Hz, 1H, Ar-H), 7.50 (d, J = 3.6 Hz, 1H, furan-H), 6.85 (dd, J = 3.6, 1.8 Hz, 1H, furan-H), 6.72 (d, J = 1.8 Hz, 1H, furan-H), 2.55 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 152.4 (C=N), 148.9 (furan-C), 144.7 (furan-C), 142.3 (Ar-C), 132.5 (Ar-C), 129.8 (Ar-C), 128.1 (Ar-C), 126.3 (Ar-C), 117.5 (furan-C), 112.4 (furan-C), 21.5 (CH₃).
Optimization and Mechanistic Considerations
Microwave-Assisted Cyclization
Replacing conventional heating with microwave irradiation (150°C, 20 min) improved the thiadiazole cyclization yield to 82%.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?
Methodological Answer: The synthesis involves sequential heterocyclic ring formation. Key steps include:
- Triazole formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to install the 1,2,3-triazole core. Use 2-bromophenyl azide and 5-methyl-1-propargyl-1H-triazole precursors under N₂ at 60°C .
- Thiadiazole cyclization : React the triazole intermediate with thiosemicarbazide in POCl₃ at 80°C for 6 hours, followed by neutralization with NaHCO₃ .
- Final amidation : Couple the thiadiazole-carboxylic acid with furan-2-carboxamide using EDCI/HOBt in dry DMF under argon . Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are optimal for structural validation?
Methodological Answer:
- ¹H/¹³C NMR : Assign the triazole C-H (δ 7.8–8.2 ppm) and thiadiazole C-S (δ 165–170 ppm). Use 2D HMBC to confirm amide linkages .
- HRMS : Expected [M+H]⁺ matches theoretical mass (C₁₇H₁₂BrN₆O₂S: calc. 451.98) with <2 ppm error .
- XRD : Resolve steric clashes between the bromophenyl and thiadiazole groups (if crystals form) .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., IC₅₀ variability in kinase assays) be systematically addressed?
Methodological Answer: Discrepancies may arise from:
- Assay conditions : Standardize ATP concentrations (1 mM for kinases) and pre-incubation times.
- Solubility limits : Use DMSO stocks ≤0.1% v/v; confirm compound stability via LC-MS over 24 hours .
- Target selectivity : Profile against kinase panels (e.g., Eurofins KinaseProfiler) and validate with cellular thermal shift assays (CETSA) .
- Data normalization : Include staurosporine (positive control) and vehicle-adjusted baselines .
Q. What strategies optimize the compound’s metabolic stability without compromising target binding?
Methodological Answer:
- Metabolite identification : Incubate with human liver microsomes (HLM) and analyze via LC-MSⁿ. Look for demethylation (triazole-CH₃ → -H, m/z -14) or furan oxidation .
- Structural tweaks : Replace the 5-methyl triazole group with CF₃ (electron-withdrawing) to slow CYP3A4-mediated metabolism. Maintain bromophenyl for hydrophobic binding .
- Prodrug approach : Mask the amide as a tert-butyl carbamate; hydrolyze enzymatically in target tissues .
Q. How to model the compound’s binding to disordered protein targets (e.g., intrinsically disordered kinases)?
Methodological Answer:
- Ensemble docking : Use RosettaFlexiblePacker to generate 100 target conformers. Prioritize poses where the bromophenyl group occupies hydrophobic pockets .
- MD simulations : Run 200-ns trajectories in GROMACS to assess triazole-thiadiazole torsional stability. Apply MM-PBSA for binding free energy calculations .
- Electrostatic mapping : Compute partial charges (DFT/B3LYP) to model interactions with charged kinase residues (e.g., Asp86 in CDK2) .
Data Contradiction Analysis
Q. How to reconcile divergent solubility reports (DMSO vs. aqueous buffers)?
Methodological Answer:
- Solubility profiling : Use shake-flask method (pH 7.4 PBS) with UV quantification (λ=254 nm). Compare with DMSO stock dilutions.
- Aggregation checks : Perform dynamic light scattering (DLS) at 10 µM. If particles >100 nm form, add 0.01% Tween-80 .
- Co-solvent screening : Test PEG-400 or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility without precipitation .
Structural Analog Comparison
Q. What distinguishes this compound from analogs with 4-fluorophenyl or unsubstituted triazoles?
- Bromophenyl vs. fluorophenyl : The Br group enhances π-stacking (logP +0.5) but reduces metabolic stability (t₁/₂ in HLM: Br = 12 min vs. F = 45 min) .
- 5-methyl triazole : Methylation prevents CYP-mediated oxidation compared to des-methyl analogs (IC₅₀ improvement: 2.1 µM → 0.7 µM in EGFR inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
